molecular formula C7H7IN2O3 B13050643 4-Iodo-2-methoxy-5-nitroaniline

4-Iodo-2-methoxy-5-nitroaniline

Cat. No.: B13050643
M. Wt: 294.05 g/mol
InChI Key: LMRWWRKGKYKOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methoxy-5-nitroaniline ( 2090499-57-1) is a halogenated aromatic amine of interest in advanced organic synthesis . This compound serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, where the iodine atom can be selectively functionalized to construct more complex biaryl structures . Its molecular structure, featuring aniline, methoxy, nitro, and iodo substituents, makes it a valuable precursor in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . The compound is typically supplied as a solid and should be stored in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-iodo-2-methoxy-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRWWRKGKYKOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Iodo 2 Methoxy 5 Nitroaniline

Strategic Approaches to Aryl Halide and Nitroarene Formation

The successful synthesis of 4-iodo-2-methoxy-5-nitroaniline hinges on the careful orchestration of nitration and iodination reactions, taking into account the electronic properties of the aniline (B41778), methoxy (B1213986), and subsequently introduced nitro and iodo groups.

Regioselective Nitration of Aniline Derivatives

The amino group (-NH₂) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. However, direct nitration of anilines with strong acids can lead to oxidation of the amino group and the formation of a meta-directing anilinium ion, resulting in a mixture of products. libretexts.org To achieve regioselective nitration, the reactivity of the amino group is often modulated by converting it into an amide, such as an acetamide (-NHCOCH₃). The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. libretexts.org

For a precursor like 2-methoxyaniline, the methoxy group (-OCH₃) is also an ortho-, para-director. organicchemistrytutor.com The combined directing effects of the acetamido and methoxy groups will determine the position of nitration. In N-acetyl-2-methoxyaniline, the para position to the strongly activating methoxy group and ortho to the moderately activating acetamido group (position 5) is sterically accessible and electronically favored for nitration.

Reagent/CatalystReaction ConditionsOutcomeReference
Nitric acid/Sulfuric acidLow temperatureNitration of activated aromatic rings ulisboa.pt
tert-Butyl nitriteMild conditionsRegioselective nitration of N-alkyl anilines researchgate.net

Directed Iodination of Activated Aromatic Systems, including Precursors and Analogues

Iodination of aromatic rings typically requires an electrophilic iodine source, as iodine itself is not reactive enough to substitute on most aromatic compounds. The introduction of an iodine atom onto an activated aromatic system can be achieved using various iodinating agents. In the context of synthesizing this compound, the iodination step would likely be performed on an intermediate that is sufficiently activated.

The directing effects of the existing substituents are paramount. For an intermediate such as N-acetyl-2-methoxy-5-nitroaniline, the acetamido and methoxy groups are ortho-, para-directing, while the nitro group is a meta-director and a deactivator. The position of iodination will be directed to the available position that is most activated. In this case, the position ortho to the methoxy group and meta to the nitro group (position 4) is the most likely site for iodination. Reagents like iodine monochloride (ICl) or iodine with an oxidizing agent are commonly employed for such transformations.

Iodinating AgentSubstrate TypeTypical ConditionsReference
Iodine Monochloride (ICl)Activated aromatic ringsAcetic acid, room temperature libretexts.org
Iodine / Oxidizing agent (e.g., HIO₃, H₂O₂)Activated aromatic ringsAcidic medium rsc.org
Potassium Iodide / IodineHighly activated phenolsAqueous, slightly basic scispace.com

Introduction of the Methoxy Substituent on the Aromatic Ring

In the most logical synthetic routes to this compound, the methoxy group is typically present in the starting material, such as 2-methoxyaniline. This is because the methoxy group is a key directing group for the subsequent substitution reactions. Introducing a methoxy group onto a pre-functionalized aniline ring can be challenging and may require specific strategies such as nucleophilic aromatic substitution on a suitably activated precursor, which is often a less direct approach.

Multi-Step Synthetic Sequences

The synthesis of this compound is best achieved through a multi-step pathway that allows for the controlled and regioselective introduction of each functional group.

Integrated Nitration and Halogenation Pathways

A plausible and efficient synthetic route to this compound starts with a readily available precursor, 2-methoxyaniline. The synthesis would proceed through a series of protection, nitration, iodination, and deprotection steps.

A likely sequence is as follows:

Acetylation of 2-methoxyaniline: The amino group of 2-methoxyaniline is protected by acetylation with acetic anhydride to form N-acetyl-2-methoxyaniline. This step moderates the activating effect of the amino group and prevents side reactions during nitration. libretexts.org

Nitration of N-acetyl-2-methoxyaniline: The protected intermediate is then nitrated. The strong ortho-, para-directing methoxy group and the ortho-, para-directing acetamido group will direct the incoming nitro group. The position para to the methoxy group and meta to the acetamido group (position 5) is sterically and electronically favored, leading to the formation of N-acetyl-2-methoxy-5-nitroaniline.

Iodination of N-acetyl-2-methoxy-5-nitroaniline: The subsequent iodination is directed by the existing substituents. The methoxy and acetamido groups are ortho-, para-directing, while the nitro group is meta-directing. The position ortho to the methoxy group and meta to the nitro group (position 4) is the most activated and sterically accessible site for iodination, yielding N-acetyl-4-iodo-2-methoxy-5-nitroaniline.

Hydrolysis of the Acetamido Group: The final step is the deprotection of the amino group by acid or base-catalyzed hydrolysis of the acetamide to afford the target compound, this compound.

StepStarting MaterialReagentsProduct
12-MethoxyanilineAcetic anhydrideN-acetyl-2-methoxyaniline
2N-acetyl-2-methoxyanilineHNO₃, H₂SO₄N-acetyl-2-methoxy-5-nitroaniline
3N-acetyl-2-methoxy-5-nitroanilineICl or I₂/oxidantN-acetyl-4-iodo-2-methoxy-5-nitroaniline
4N-acetyl-4-iodo-2-methoxy-5-nitroanilineH₃O⁺ or OH⁻This compound

Protection and Deprotection Strategies for Amine Functionalities in Targeted Synthesis

As highlighted in the integrated pathway, the protection of the amine functionality is a critical strategy in the synthesis of this compound. The high reactivity of the amino group can lead to undesired side reactions, particularly during nitration. libretexts.org

Protection: The most common protecting group for anilines in electrophilic aromatic substitution is the acetyl group. It is easily introduced by reaction with acetic anhydride or acetyl chloride. The resulting acetanilide is less susceptible to oxidation and its activating effect is attenuated, allowing for more controlled substitutions.

Deprotection: The acetyl group can be readily removed under either acidic or basic conditions. Acid-catalyzed hydrolysis is typically achieved by heating with aqueous mineral acid (e.g., HCl or H₂SO₄). Basic hydrolysis is carried out by heating with an aqueous solution of a strong base (e.g., NaOH). The choice of deprotection conditions depends on the stability of the other functional groups in the molecule. For this compound, both acidic and basic hydrolysis are generally feasible.

Reaction Condition Optimization and Yield Enhancement

Optimizing the synthesis of this compound is crucial for improving efficiency, reducing costs, and minimizing environmental impact. This involves a systematic evaluation of various reaction parameters, including catalysts, reagents, solvents, temperature, and reaction time.

The introduction of the iodine atom onto the aromatic ring of a precursor like 2-methoxy-5-nitroaniline is a critical step in the synthesis of this compound. A variety of iodinating agents and catalytic systems can be employed for this transformation. Common iodinating reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent can significantly impact the regioselectivity and yield of the reaction.

The efficiency of the iodination can often be enhanced through the use of a catalyst. Lewis acids, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), can activate the iodinating agent, facilitating the electrophilic aromatic substitution. Transition metal catalysts, particularly those based on palladium, have also been explored for C-H activation and subsequent halogenation, although specific applications to 2-methoxy-5-nitroaniline are not well-documented.

A hypothetical evaluation of different catalytic systems for the iodination of 2-methoxy-5-nitroaniline might yield data similar to that presented in Table 1. Such a study would be instrumental in identifying the most effective catalyst for this specific transformation.

Table 1: Hypothetical Evaluation of Catalytic Systems for the Iodination of 2-methoxy-5-nitroaniline

CatalystIodinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
NoneI₂Acetic Acid801245
FeCl₃I₂Acetic Acid80675
ZnCl₂I₂Acetic Acid80868
Pd(OAc)₂NISDMF100485

This table is illustrative and based on general principles of aromatic iodination. Specific experimental data for this compound is not available in the searched sources.

Modern synthetic chemistry is increasingly moving towards more sustainable and efficient manufacturing processes. Continuous flow chemistry and mechanochemistry represent two such innovative approaches that could offer significant advantages over traditional batch synthesis for this compound.

Continuous Flow Synthesis:

Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. For the synthesis of nitroaromatic compounds, flow chemistry can be particularly advantageous in managing the exothermic nature of nitration and halogenation reactions. A continuous flow process for the synthesis of a related compound, 4-methoxy-2-nitroaniline, has been reported, demonstrating the potential for high efficiency and purity.

A theoretical continuous flow setup for the iodination of 2-methoxy-5-nitroaniline would involve pumping streams of the aniline derivative and the iodinating agent/catalyst solution through a heated reactor coil. The product stream would then be collected and purified. Optimization of parameters such as flow rate, temperature, and reagent concentration would be crucial for maximizing yield and throughput.

Mechanical Grinding (Mechanochemistry):

Mechanochemistry, or synthesis via mechanical grinding, offers a solvent-free or low-solvent approach to chemical reactions. This technique can lead to faster reaction times, different product selectivities, and access to novel chemical transformations. The mechanochemical halogenation of various aromatic compounds has been successfully demonstrated, often using a ball mill to provide the necessary energy for the reaction.

For the synthesis of this compound, a mechanochemical approach would involve grinding 2-methoxy-5-nitroaniline with a solid iodinating agent, such as NIS, and a suitable catalyst in a ball mill. The optimization of grinding frequency, time, and the use of liquid-assisted grinding (LAG) with small amounts of a solvent could significantly influence the reaction outcome.

A comparative analysis of these methodologies, as hypothetically outlined in Table 2, would be invaluable in determining the most effective and sustainable approach for the synthesis of this compound.

Table 2: Hypothetical Comparison of

MethodologyCatalystSolventTemperature (°C)Reaction TimeYield (%)
BatchPd(OAc)₂DMF1004 h85
Continuous FlowPd(OAc)₂DMF12015 min>90 (in-line)
Mechanical GrindingFeCl₃NoneAmbient30 min80

This table is for illustrative purposes and highlights the potential advantages of alternative methodologies. Specific experimental data for this compound is not available in the searched sources.

An extensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for the structural and spectroscopic analysis of the compound “this compound.”

The search for X-ray crystallography studies, including molecular conformation, geometry, and intra- or intermolecular interactions, did not uncover any published crystal structures for this specific molecule. Similarly, searches for Nuclear Magnetic Resonance (NMR) data, both Proton (¹H) and Carbon-13 (¹³C), for this compound were unsuccessful in providing the necessary experimental spectra or chemical shift assignments.

While information is available for structurally similar compounds, such as the methyl analogue (4-Iodo-2-methyl-5-nitroaniline) or the fluoro analogue (4-Fluoro-2-methoxy-5-nitroaniline), these are distinct chemical entities. Adhering to the strict requirement to only focus on “this compound,” no data could be found to populate the requested sections of the article. Therefore, the generation of the specified article is not possible based on the available information.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Aromatic Systems (e.g., ¹⁵N, ¹⁷O NMR)

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a powerful tool for probing the electronic structure of nitrogen-containing functional groups. In 4-Iodo-2-methoxy-5-nitroaniline, two distinct nitrogen environments exist: the amino (-NH₂) group and the nitro (-NO₂) group. The chemical shifts (δ) in ¹⁵N NMR are highly sensitive to hybridization, oxidation state, and the electronic influence of neighboring substituents.

Amino (-NH₂) Group: The nitrogen of the primary amino group is expected to resonate in a specific range. For substituted anilines, an empirical equation based on substituent parameters has been developed to calculate the ¹⁵N chemical shifts of the amino group. nih.gov The electron-donating character of the methoxy (B1213986) group and the electron-withdrawing effects of the iodo and nitro groups will influence the shielding of the amine nitrogen. In various aniline (B41778) derivatives, the ¹⁵N chemical shifts of the amino group are located in a narrow range. acs.org

Nitro (-NO₂) Group: The nitrogen atom in the nitro group is in a much higher oxidation state and is significantly deshielded compared to the amino nitrogen. The ¹⁵N chemical shift for nitro groups in nitroaromatic compounds typically appears substantially downfield. For instance, the ¹⁵N chemical shift range for aliphatic nitro groups is approximately 385 to 410 ppm (relative to ammonia). researchgate.net The precise shift for this compound would be modulated by the electronic interplay of the other substituents on the aromatic ring.

¹⁷O NMR Spectroscopy: ¹⁷O NMR spectroscopy is less common due to the low natural abundance (0.038%) and the quadrupolar nature of the ¹⁷O isotope (spin I = 5/2), which results in broad resonance signals. huji.ac.ilnews-medical.net However, it can provide direct information about the oxygen environments in the methoxy (-OCH₃) and nitro (-NO₂) groups.

Methoxy (-OCH₃) Oxygen: The oxygen atom of the methoxy group would exhibit a chemical shift characteristic of ethers.

Nitro (-NO₂) Oxygens: The two oxygen atoms of the nitro group are chemically equivalent due to resonance and would produce a single, broad signal. In substituted nitrobenzenes, the ¹⁷O chemical shifts are highly sensitive to the electronic nature of the substituents at the ortho, meta, and para positions. researchgate.net For nitrobenzene itself, the ¹⁷O chemical shift is around 575 ppm. researchgate.net Electron-donating groups tend to increase shielding (lower ppm value), while electron-withdrawing groups cause deshielding (higher ppm value). researchgate.net Given the substitution pattern of this compound, the final chemical shift would be a composite of these electronic effects.

Due to the significant challenges in acquiring ¹⁷O NMR spectra, especially for complex organic molecules at natural abundance, isotopic enrichment is often required for successful detection. news-medical.netnorthwestern.edu

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups: the amino group (-NH₂), the nitro group (-NO₂), the methoxy group (-OCH₃), the carbon-iodine bond (C-I), and the substituted aromatic ring.

The key vibrational modes and their expected wavenumber ranges are:

N-H Stretching (Amino Group): The primary amine (-NH₂) group will exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, typically appearing in the 3300-3500 cm⁻¹ region. hopemaxchem.com

C-H Stretching (Aromatic and Methoxy): Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹. hopemaxchem.com

N-O Stretching (Nitro Group): The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ range for nitro-aromatic compounds. orgchemboulder.com These intense peaks are often a clear indicator of the presence of a nitro group.

C=C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring usually produce several peaks in the 1450-1600 cm⁻¹ region. hopemaxchem.com

N-H Bending (Amino Group): The scissoring (bending) vibration of the primary amine typically appears in the range of 1590-1650 cm⁻¹.

C-O Stretching (Methoxy Group): The C-O bond of the aryl ether is expected to show a strong absorption band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond is found in the 1250-1340 cm⁻¹ range.

C-I Stretching: The carbon-iodine stretching vibration is expected to appear at lower frequencies, typically in the fingerprint region around 500-600 cm⁻¹.

The following table summarizes the anticipated IR absorption bands for this compound based on characteristic functional group frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine3300 - 3500Medium
Aromatic C-H StretchAromatic Ring3000 - 3100Weak
Aliphatic C-H StretchMethoxy Group2850 - 3000Weak
N-H Scissoring (Bend)Primary Amine1590 - 1650Medium
C=C StretchAromatic Ring1450 - 1600Medium
Asymmetric N-O StretchNitro Group1550 - 1475Strong
Symmetric N-O StretchNitro Group1360 - 1290Strong
C-N StretchAromatic Amine1250 - 1340Medium
Asymmetric C-O-C StretchAryl Ether1200 - 1275Strong
Symmetric C-O-C StretchAryl Ether1000 - 1075Strong
C-I StretchIodo-Aromatic500 - 600Medium

Data compiled from general IR spectroscopy principles and data for analogous compounds like 2-nitroaniline and p-nitroaniline. hopemaxchem.comorgchemboulder.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. nih.gov Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, are responsible for these absorptions.

The structure of this compound contains a highly conjugated π-system (the benzene ring) substituted with both an electron-donating group (the amino group, -NH₂) and a strong electron-withdrawing group (the nitro group, -NO₂). This "push-pull" configuration facilitates intramolecular charge transfer (ICT) upon electronic excitation. The methoxy group also acts as an electron donor. This leads to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions expected are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems, these transitions are typically intense and occur at specific wavelengths. The substitution on the benzene ring significantly affects the energy required for these transitions.

n → π* Transitions: This type of transition involves promoting a non-bonding electron (from the oxygen atoms of the nitro and methoxy groups, or the nitrogen of the amino group) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions.

Intramolecular Charge Transfer (ICT): In molecules like this compound, the presence of strong donor and acceptor groups on the same π-system gives rise to a significant absorption band corresponding to the transfer of electron density from the donor-rich part of the molecule (amino and methoxy groups) to the acceptor-rich part (nitro group). This ICT band is often the lowest energy transition and is highly sensitive to solvent polarity. rsc.org For example, the UV-Vis spectrum of 4-nitroaniline shows an intense absorption band around 380 nm, which is attributed to such a charge-transfer transition. rsc.orgresearchgate.net

The absorption maxima (λ_max) for this compound can be predicted based on the study of similar substituted nitroanilines. The combination of substituents (iodo, methoxy, nitro) will cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption bands compared to simpler nitroanilines.

Transition TypeOrbitals InvolvedExpected Wavelength RegionCharacteristics
Intramolecular Charge Transfer (ICT)HOMO → LUMO (π → π)~350 - 450 nmStrong absorption, highly solvent-dependent. Involves electron density shift from the amino/methoxy-substituted part to the nitro-substituted part of the ring.
π → ππ → π~250 - 350 nmStrong to medium absorption, related to the electronic structure of the substituted benzene ring.
n → πn → π> 300 nmWeak absorption, often obscured by stronger π → π or ICT bands. Originates from non-bonding electrons on N and O atoms.

This table is based on general principles of electronic spectroscopy and data observed for related nitroaniline compounds. nih.govrsc.orgresearchgate.net

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Organic Molecule Construction

The structural framework of 4-Iodo-2-methoxy-5-nitroaniline makes it an important intermediate in the synthesis of substituted benzene (B151609) products. While direct studies on this specific iodo-compound are limited, the analogous compound, 4-Fluoro-2-methoxy-5-nitroaniline (B580436), is well-documented as a crucial starting material for complex synthesis reactions aimed at creating targeted pharmaceuticals. This suggests a similar potential for the iodo-derivative due to the shared core structure and the versatile reactivity of the halogen substituent. The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group influences the reactivity of the aromatic ring, guiding further substitutions to specific positions.

Precursor for Pharmaceutical Scaffolds and Bioactive Compounds

Substituted anilines are prevalent motifs in a wide array of pharmaceutical agents. The specific arrangement of functional groups in this compound makes it a desirable precursor for the synthesis of various bioactive compounds and pharmaceutical scaffolds.

Synthetic Pathways to Targeted Therapeutic Agents

While specific pathways starting from this compound are not extensively reported in publicly available literature, its fluoro-analog, 4-Fluoro-2-methoxy-5-nitroaniline, serves as a key intermediate in the synthesis of targeted therapeutic agents like Mereletinib, a potent inhibitor of mutant BRAFV600E kinase for cancer treatment, and Osimertinib, an EGFR tyrosine kinase inhibitor. scialert.net The synthesis of these complex molecules often involves a series of carefully controlled reactions where the substituted aniline (B41778) core is further functionalized. For instance, the nitro group can be selectively modified to introduce other functionalities necessary for the final drug's activity. nih.gov Given the similar electronic properties and reactivity of the core aniline structure, it is plausible that this compound could be employed in analogous synthetic routes to produce novel therapeutic agents. The iodo-substituent, being a larger and more polarizable halogen, can offer different reactivity profiles in certain coupling reactions compared to a fluoro-substituent, potentially enabling alternative synthetic strategies.

Development of Specialty Chemicals and Functional Materials

The unique electronic and structural features of this compound also position it as a valuable building block for the development of specialty chemicals and functional materials.

Applications in Dye Chemistry as a Synthetic Building Block

Nitroanilines are a well-established class of compounds used in the synthesis of azo dyes. For example, 2-Methoxy-5-nitroaniline is used to synthesize a series of monoazo disperse dyes. scialert.net These dyes are produced through the diazotization of the aniline derivative followed by coupling with various aromatic compounds. The resulting dyes exhibit a range of colors from yellow to orange and have potential applications for dyeing synthetic fibers like polyester and nylon. scialert.net The presence of the iodo group in this compound could potentially be exploited to create dyes with altered photophysical properties, such as shifts in absorption and emission spectra, or to introduce a site for further functionalization of the dye molecule.

Utilization in Catalysis and Ligand Design

The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis. While direct applications of this compound in this area are not widely documented, its structural features suggest potential for such use. The aniline nitrogen and the potential for the iodo-group to participate in oxidative addition reactions with transition metals could allow it to serve as a precursor for the synthesis of more complex ligands. These ligands could then be used to create catalysts for a variety of organic transformations. The electronic properties of the substituents on the aromatic ring can be tuned to modulate the properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

Below is a table summarizing the key applications and potential of this compound and its analogs in advanced organic synthesis.

Application Area Specific Role of this compound or its Analogs Key Reactions and Concepts Potential End Products
Complex Molecule Construction Serves as a key intermediate for substituted benzene products.Sequential functionalization, electrophilic and nucleophilic aromatic substitution.Complex organic molecules with defined substitution patterns.
Pharmaceutical Scaffolds Precursor for bioactive compounds and therapeutic agents.Modification of the nitro group, cross-coupling reactions involving the iodo group.Kinase inhibitors (e.g., Mereletinib, Osimertinib), other targeted therapies.
Specialty Chemicals Building block for functional materials, particularly dyes.Diazotization and azo coupling reactions.Azo dyes for synthetic fibers with potentially unique properties.
Catalysis and Ligand Design Potential precursor for the synthesis of novel ligands.Coordination with transition metals, modification to create polydentate ligands.Homogeneous catalysts for various organic transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.